HS-276

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

2767422-72-8 |

|---|---|

分子式 |

C24H29N5O2 |

分子量 |

419.5 g/mol |

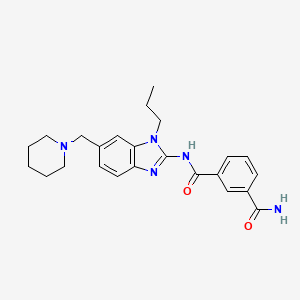

IUPAC 名称 |

3-N-[6-(piperidin-1-ylmethyl)-1-propylbenzimidazol-2-yl]benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C24H29N5O2/c1-2-11-29-21-14-17(16-28-12-4-3-5-13-28)9-10-20(21)26-24(29)27-23(31)19-8-6-7-18(15-19)22(25)30/h6-10,14-15H,2-5,11-13,16H2,1H3,(H2,25,30)(H,26,27,31) |

InChI 键 |

NPEMHKSMWPZEOV-UHFFFAOYSA-N |

规范 SMILES |

CCCN1C2=C(C=CC(=C2)CN3CCCCC3)N=C1NC(=O)C4=CC=CC(=C4)C(=O)N |

产品来源 |

United States |

Foundational & Exploratory

HS-276: A Technical Whitepaper on the Mechanism of Action in Inflammatory Disease

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

HS-276 is a potent, selective, and orally bioavailable small molecule inhibitor of Transforming Growth factor-β Activated Kinase 1 (TAK1). As a central node in key inflammatory signaling pathways, TAK1 represents a compelling therapeutic target for a range of inflammatory diseases. This document details the mechanism of action of this compound, presenting its biochemical profile, preclinical efficacy, and the experimental methodologies used to characterize its activity. By competitively inhibiting the ATP-binding site of TAK1, this compound effectively blocks downstream inflammatory cascades, leading to a significant reduction in pro-inflammatory cytokine production and amelioration of disease symptoms in various preclinical models of arthritis and fibrosis.

Core Mechanism of Action: TAK1 Inhibition

TAK1 is a crucial serine/threonine protein kinase that functions as a key signaling node for multiple pro-inflammatory stimuli, including Tumor Necrosis Factor (TNF) and Toll-like receptor (TLR) agonists.[1][2] Upon activation by these signals, TAK1 initiates downstream signaling cascades that culminate in the activation of transcription factors such as NF-κB and AP-1. This leads to the transcription and release of inflammatory cytokines, including TNF, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1]

This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of TAK1 to block its kinase activity.[2][3] This inhibition prevents the phosphorylation and activation of downstream targets, primarily the IKK complex (leading to NF-κB activation) and MAP kinases like p38 and JNK.[3] By disrupting this central signaling hub, this compound effectively suppresses the inflammatory response, providing a powerful mechanism for therapeutic intervention in inflammatory conditions.

References

- 1. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]

- 3. researchgate.net [researchgate.net]

The Inhibition of the TAK1 Signaling Pathway by HS-276: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathway and its inhibition by the potent and selective small molecule inhibitor, HS-276. This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols, and provides a visual representation of the signaling cascade.

The TAK1 Signaling Pathway: A Central Node in Inflammation and Disease

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that acts as a central signaling hub for a variety of cellular processes, including inflammation, immunity, cell survival, and development.[1][2] TAK1 integrates signals from a wide range of upstream stimuli, including pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as Transforming Growth Factor-β (TGF-β) and Toll-like receptor (TLR) ligands.[2][3][4]

Upon activation by these stimuli, TAK1 forms a complex with TAK1-binding proteins (TABs), primarily TAB1, TAB2, and TAB3.[3][5] This activation typically involves K63-linked polyubiquitination events mediated by enzymes like TRAF6.[1][6] Once activated, TAK1 phosphorylates and activates downstream targets, most notably the IκB kinase (IKK) complex and Mitogen-Activated Protein Kinases (MAPKs) such as c-Jun N-terminal kinase (JNK) and p38.[3][5] The activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκBα, releasing the transcription factor NF-κB to translocate to the nucleus and induce the expression of numerous pro-inflammatory genes.[3][6] The activation of JNK and p38 pathways also contributes to the inflammatory response and other cellular processes.[3] Dysregulation of the TAK1 signaling pathway is implicated in a variety of diseases, including inflammatory conditions like rheumatoid arthritis and fibrosis.[7][8]

Caption: The TAK1 signaling pathway and the inhibitory action of this compound.

This compound: A Potent and Selective TAK1 Inhibitor

This compound is a novel, orally bioavailable small molecule that acts as a potent and highly selective inhibitor of TAK1 kinase activity.[7][9] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of TAK1.[7][8]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target | Ki (nM) | IC50 (nM) |

| TAK1 | 2.5 [9][10][11] | 2.3 - 8.25 [10][11][12] |

| CLK2 | - | 29[11][12] |

| GCK (HK) | - | 33[11][12] |

| ULK2 | - | 63[11][12] |

| MAP4K5 | - | 125[11] |

| IRAK1 | - | 264[11] |

| NUAK | - | 270[11] |

| CSNK1G2 | - | 810[11] |

| CAMKKβ-1 | - | 1280[11] |

| MLK1 | - | 5585[11] |

| IRAK4 | - | 2500[11] |

Table 2: Cellular Activity of this compound in THP-1 Macrophages

| Cytokine | IC50 (nM) |

| TNF | 138[11][12][13] |

| IL-6 | 201[11][12][13] |

| IL-1β | 234[11][12][13] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value |

| Bioavailability (%F) | >95%[7][9][13] |

| Maximum Tolerated Dose (MTD) | >100 mg/kg[9][13] |

| Cmax (at 30 mg/kg oral) | 3.68 µM[11] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TAK1 and other kinases.

Methodology:

-

Kinase Reaction: Recombinant human TAK1/TAB1 enzyme is incubated with a specific substrate (e.g., a peptide substrate) and ATP in a kinase buffer.

-

Inhibitor Addition: this compound is serially diluted and added to the kinase reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (using 32P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the reaction.

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve. A kinome-wide screening is performed by testing this compound against a large panel of other kinases to assess its selectivity.[8][12]

Cellular Cytokine Inhibition Assay

Objective: To measure the ability of this compound to inhibit the production of pro-inflammatory cytokines in a cellular context.

Methodology:

-

Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophages using Phorbol 12-myristate 13-acetate (PMA).[12]

-

Stimulation and Inhibition: The differentiated macrophages are pre-treated with various concentrations of this compound for a defined period (e.g., 1 hour). Subsequently, the cells are stimulated with Lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines like TNF, IL-6, and IL-1β.[12][13]

-

Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of cytokines in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) specific for each cytokine.

-

Data Analysis: The percentage of cytokine inhibition is calculated for each this compound concentration compared to the LPS-stimulated control without the inhibitor. IC50 values are determined by plotting the data on a dose-response curve.[13]

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

Methodology:

-

Induction of Arthritis: Arthritis is induced in mice (e.g., DBA/1J strain) by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant, followed by a booster injection.

-

Treatment: Once the clinical signs of arthritis appear, mice are treated with this compound (e.g., 50 mg/kg, administered intraperitoneally or orally, daily) or a vehicle control.[11][12]

-

Clinical Scoring: The severity of arthritis in each paw is monitored and scored regularly based on inflammation, swelling, and joint deformity.

-

Histological Analysis: At the end of the study, the joints are collected, fixed, and sectioned. Histological analysis is performed to assess parameters such as inflammation, pannus formation, cartilage damage, and bone resorption.[12]

-

Data Analysis: The clinical scores and histological parameters are compared between the this compound-treated group and the vehicle control group to determine the therapeutic effect of the inhibitor.

References

- 1. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 4. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Effects of HS-276 on NF-κB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream effects of HS-276, a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, and provides comprehensive experimental protocols for in vitro and in vivo studies.

Introduction to this compound and the NF-κB Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response, playing a pivotal role in the transcription of pro-inflammatory cytokines and cell survival genes. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases, including rheumatoid arthritis. TAK1 is a critical upstream kinase in the canonical NF-κB pathway, making it an attractive target for therapeutic intervention.

This compound is a highly selective and orally bioavailable small molecule inhibitor of TAK1.[1][2] By targeting TAK1, this compound effectively blocks the downstream signaling events that lead to NF-κB activation, thereby attenuating the inflammatory response.

Mechanism of Action: this compound Inhibition of the NF-κB Pathway

The canonical NF-κB pathway is initiated by various stimuli, such as tumor necrosis factor-alpha (TNFα) or lipopolysaccharide (LPS). This leads to the recruitment of adaptor proteins and the subsequent activation of the TAK1 complex (TAK1/TAB). Activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex. The IKK complex, in turn, phosphorylates the inhibitor of NF-κB alpha (IκBα), marking it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p65/p50 NF-κB heterodimer, allowing its translocation to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of inflammatory mediators.

This compound exerts its inhibitory effect by directly binding to TAK1 and preventing its kinase activity. This action halts the signaling cascade at an early checkpoint, preventing the activation of the IKK complex and the subsequent degradation of IκBα. As a result, the NF-κB heterodimer remains sequestered in the cytoplasm, and the transcription of NF-κB target genes is suppressed.

Quantitative Data on this compound Activity

The potency and efficacy of this compound in inhibiting the NF-κB pathway have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell/System | Reference |

| TAK1 Ki | 2.5 nM | Biochemical Assay | [1] |

| TAK1 IC50 | 8.25 nM | Biochemical Assay | MedchemExpress |

| TNFα Expression IC50 | 138 nM | LPS-stimulated THP-1 cells | MedchemExpress |

| IL-6 Expression IC50 | 201 nM | LPS-stimulated THP-1 cells | MedchemExpress |

| IL-1β Expression IC50 | 234 nM | LPS-stimulated THP-1 cells | MedchemExpress |

Table 2: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model

| Parameter | Treatment Group | Result | Reference |

| Maximum Tolerated Dose (MTD) | Normal Mice | >100 mg/kg | [1] |

| Oral Bioavailability | Normal Mice | >95% | [1] |

| TNF-mediated Cytokine Profiles | CIA Mice | Significant Inhibition | [1] |

| Arthritic-like Symptoms | CIA Mice | Significant Attenuation | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the downstream effects of this compound on the NF-κB pathway.

In Vitro Inhibition of Cytokine Expression in THP-1 Macrophages

This protocol describes the differentiation of THP-1 monocytes into macrophages, stimulation with LPS to induce an inflammatory response, and treatment with this compound to assess its inhibitory effects on cytokine gene expression.

4.1.1. Materials

-

THP-1 monocytic cell line

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate Buffered Saline (PBS)

-

TRIzol reagent or equivalent for RNA extraction

-

cDNA synthesis kit

-

qPCR master mix and primers for TNF, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH)

-

ELISA kits for human TNF, IL-6, and IL-1β

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against phospho-p65 (Ser536), phospho-IκBα (Ser32), total p65, total IκBα, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting substrate

4.1.2. THP-1 Cell Culture and Differentiation

-

Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

To differentiate, seed THP-1 cells into 6-well plates at a density of 1 x 10⁶ cells/well.

-

Add PMA to a final concentration of 50-100 ng/mL and incubate for 48 hours.

-

After 48 hours, aspirate the media and wash the adherent cells gently with PBS.

-

Add fresh RPMI-1640 medium without PMA and rest the cells for 24 hours before treatment.

4.1.3. This compound Treatment and LPS Stimulation

-

Prepare a stock solution of this compound in DMSO.

-

Dilute this compound to desired concentrations in RPMI-1640 medium.

-

Pre-treat the differentiated THP-1 cells with the various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS at a final concentration of 100 ng/mL.

-

Incubate for the desired time points (e.g., 4 hours for RT-qPCR, 24 hours for ELISA).

4.1.4. RT-qPCR for Cytokine mRNA Expression

-

Harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Perform qPCR using a suitable master mix and primers for TNF, IL-6, IL-1β, and a housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

4.1.5. ELISA for Cytokine Protein Secretion

-

Collect the cell culture supernatants.

-

Perform ELISA for TNF, IL-6, and IL-1β according to the manufacturer's instructions.

-

Measure the absorbance at 450 nm and calculate the cytokine concentrations based on a standard curve.

4.1.6. Western Blot for NF-κB Pathway Proteins

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p65, phospho-IκBα, total p65, and total IκBα overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines the induction of arthritis in mice and subsequent treatment with this compound to evaluate its therapeutic potential.

4.2.1. Materials

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Calipers for paw thickness measurement

-

ELISA kits for mouse TNF and IL-6

4.2.2. Induction of CIA

-

Emulsify bovine type II collagen in CFA (1:1 ratio).

-

On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.

-

On day 21, administer a booster injection of type II collagen emulsified in IFA.

4.2.3. This compound Administration

-

Begin treatment upon the onset of arthritic symptoms (typically around day 24-28).

-

Administer this compound orally once daily at various doses (e.g., 10, 30, 100 mg/kg).

-

Administer vehicle to the control group.

4.2.4. Assessment of Arthritis

-

Monitor the mice daily for signs of arthritis, including paw swelling and redness.

-

Measure paw thickness every other day using calipers.

-

Score the severity of arthritis based on a standardized scoring system (e.g., 0-4 scale for each paw).

4.2.5. Cytokine Analysis

-

At the end of the study, collect blood via cardiac puncture and prepare serum.

-

Measure the levels of TNF and IL-6 in the serum using ELISA kits according to the manufacturer's instructions.

Conclusion

This compound is a potent and selective TAK1 inhibitor that demonstrates significant efficacy in suppressing the NF-κB signaling pathway. Its ability to reduce the expression of key inflammatory cytokines both in vitro and in vivo highlights its therapeutic potential for the treatment of inflammatory diseases. The experimental protocols provided in this guide offer a framework for further investigation into the downstream effects of this compound and other TAK1 inhibitors on NF-κB and related inflammatory pathways.

References

HS-276: A Novel TAK1 Inhibitor for the Treatment of Autoimmune Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Autoimmune diseases, characterized by a dysregulated immune response against self-antigens, represent a significant and growing global health burden. Current therapeutic strategies often provide symptomatic relief but can be associated with broad immunosuppression and a loss of efficacy over time. A promising therapeutic target for a range of autoimmune conditions is the Transforming Growth Factor-β-activated kinase 1 (TAK1), a critical signaling node in pro-inflammatory pathways. This technical guide provides a comprehensive overview of HS-276 (also known as EYD-001), a potent and highly selective, orally bioavailable small molecule inhibitor of TAK1. We detail its mechanism of action, preclinical efficacy in models of rheumatoid arthritis and systemic sclerosis, pharmacokinetic profile, and the experimental protocols utilized in its evaluation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of TAK1 inhibition.

Introduction to TAK1 Signaling in Autoimmunity

Transforming Growth Factor-β-activated kinase 1 (TAK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. It plays a crucial role in integrating signals from various pro-inflammatory stimuli, including Tumor Necrosis Factor (TNF), Interleukin-1β (IL-1β), and Toll-like receptors (TLRs).[1] Upon activation, TAK1 phosphorylates downstream targets, primarily the IκB kinase (IKK) complex and Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK.[1] This leads to the activation of transcription factors like Nuclear Factor-κB (NF-κB) and Activator Protein-1 (AP-1), which in turn drive the expression of a wide array of inflammatory mediators, including cytokines, chemokines, and matrix metalloproteinases.[1] Given its central role in these inflammatory cascades, TAK1 has emerged as a compelling therapeutic target for autoimmune diseases.

This compound: A Potent and Selective TAK1 Inhibitor

This compound is a novel, orally bioavailable small molecule designed as a highly potent and selective inhibitor of TAK1.[2][3] It was developed through a directed medicinal chemistry approach and has demonstrated significant promise in preclinical models of autoimmune disease.[2][3]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of TAK1, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[2] This targeted inhibition effectively blocks the signal transduction from pro-inflammatory receptors, leading to a reduction in the production of key inflammatory cytokines such as TNF, IL-6, and IL-1β.[2]

Quantitative Data

Kinase Selectivity and Potency

This compound exhibits high potency for TAK1 and significant selectivity over other kinases, including the closely related IRAK4.[2]

| Parameter | Value | Reference |

| TAK1 Ki | 2.5 nM | [3] |

| TAK1 IC50 | 2.3 nM | [4] |

| TAK1 IC50 (in-cell) | 8 nM | [2] |

| CLK2 IC50 | 29 nM | [2] |

| GCK IC50 | 33 nM | [2] |

| ULK2 IC50 | 63 nM | [2] |

| MAP4K5 IC50 | 124 nM | [2] |

| IRAK1 IC50 | 264 nM | [2] |

In Vitro Cytokine Inhibition

In LPS-stimulated human THP-1 macrophages, this compound demonstrated dose-dependent inhibition of pro-inflammatory cytokine production.[2]

| Cytokine | IC50 | Reference |

| TNF | 138 nM | [2] |

| IL-6 | 201 nM | [2] |

| IL-1β | 234 nM | [2] |

In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model

This compound treatment significantly attenuated disease severity in the CIA model of rheumatoid arthritis.[2]

| Parameter | Vehicle Control | This compound (50 mg/kg IP) | Reference |

| Disease Incidence (Day 36) | 92% | 75% | [2] |

| Mean Clinical Score (Peak) | 3.50 | Significantly Reduced | [2] |

| Reduction in Clinical Score AUC | - | 85% | [2] |

Pharmacokinetic Profile

This compound displays excellent oral bioavailability in mice.[2]

| Parameter | Value | Reference |

| Bioavailability (%F) | >95% | [2][3] |

| Maximum Tolerated Dose (MTD) | >100 mg/kg | [2][3] |

| Cmax (30 mg/kg PO) | 3.68 µM | [2] |

Experimental Protocols

In Vitro Cytokine Inhibition Assay

This protocol describes the methodology for assessing the in vitro efficacy of this compound in inhibiting cytokine production in a human macrophage cell line.

Methodology:

-

Cell Culture: Human THP-1 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Differentiation: Cells are seeded in 96-well plates and differentiated into macrophage-like cells by incubation with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 25-100 nM for 48 hours.[5][6]

-

Resting Phase: After differentiation, the PMA-containing medium is replaced with fresh medium, and the cells are allowed to rest for 24 hours.[5]

-

Treatment: Cells are pre-treated with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL to 1 µg/mL and incubating for 4-24 hours.[6][7]

-

Supernatant Collection: Following stimulation, the cell culture supernatants are collected.

-

Cytokine Analysis: The concentrations of TNF, IL-6, and IL-1β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7]

-

Data Analysis: The half-maximal inhibitory concentration (IC50) for each cytokine is calculated from the dose-response curves.

Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines the induction and assessment of the CIA model in DBA/1 mice, a widely used model for rheumatoid arthritis.

Methodology:

-

Animals: Male DBA/1 mice, 8-10 weeks of age, are used for this model as they are highly susceptible to CIA.[8][9]

-

Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[8][10]

-

Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally.[8][10]

-

Disease Monitoring and Scoring: Following the booster immunization, mice are monitored daily for signs of arthritis. Clinical severity is assessed using a scoring system for each paw (0-4 scale), with a maximum score of 16 per mouse. Paw thickness is also measured using a caliper.

-

Score 0: No evidence of erythema and swelling.

-

Score 1: Erythema and mild swelling confined to the tarsals or ankle joint.

-

Score 2: Erythema and mild swelling extending from the ankle to the tarsals.

-

Score 3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.

-

Score 4: Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb.

-

-

Treatment: Upon the onset of disease (typically around day 25-28), mice are randomized into treatment groups and receive daily administration of this compound or vehicle control via oral gavage or intraperitoneal injection.[2]

-

Termination and Analysis: At the end of the study (e.g., day 36-42), mice are euthanized. Paws are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion. Serum may also be collected for cytokine analysis.[2]

Bleomycin-Induced Dermal Fibrosis Model

This protocol details the induction of skin fibrosis using bleomycin, a model for systemic sclerosis (scleroderma).

Methodology:

-

Animals: C57BL/6 or BALB/c mice are commonly used for this model.

-

Induction of Fibrosis: A defined area on the back of the mice is shaved. Bleomycin (e.g., 100 µL of a 0.5 mg/mL solution) is administered via subcutaneous injections into the shaved area daily or every other day for a period of 3-4 weeks.[11][12]

-

Treatment: this compound or vehicle control is administered daily throughout the bleomycin injection period (preventative model) or after a fibrotic phenotype has been established (therapeutic model).

-

Assessment of Fibrosis:

-

Dermal Thickness: At the end of the study, skin biopsies are taken. Dermal thickness is measured from histological sections stained with Hematoxylin and Eosin (H&E) or Masson's trichrome.[1][11]

-

Collagen Content: The collagen content in skin biopsies is quantified using a hydroxyproline assay.[1][11]

-

Myofibroblast Infiltration: Immunohistochemical staining for alpha-smooth muscle actin (α-SMA) is performed to identify and quantify myofibroblasts.[11]

-

Clinical Development and Future Directions

This compound, now designated as EYD-001, is being developed by EydisBio, Inc. In September 2024, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to EYD-001 for the treatment of systemic sclerosis.[13][14][15][16][17] This designation is based on the promising preclinical data demonstrating its potential to address the significant unmet medical need in this rare and debilitating autoimmune disease.[14][15][16][17] EydisBio has stated its intention to initiate clinical trials in the near future.[13] The successful clinical development of this compound/EYD-001 could provide a novel, targeted, oral therapeutic for systemic sclerosis and potentially other autoimmune and inflammatory disorders.

Conclusion

This compound is a potent and selective, orally bioavailable TAK1 inhibitor with a compelling preclinical data package supporting its development as a therapeutic for autoimmune diseases. Its mechanism of action, targeting a key node in pro-inflammatory signaling, offers the potential for broad efficacy across a range of conditions. The robust in vitro and in vivo data, particularly in models of rheumatoid arthritis and systemic sclerosis, highlight its promise. The recent Orphan Drug Designation for systemic sclerosis marks a significant step towards clinical evaluation. Further investigation in human clinical trials is warranted to determine the safety and efficacy of this promising new therapeutic agent.

References

- 1. criver.com [criver.com]

- 2. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]

- 8. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 11. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 13. FDA awards orphan status to Eydisbio’s TAK1 inhibitor | BioWorld [bioworld.com]

- 14. biospace.com [biospace.com]

- 15. M2 Pharma - Research and Development [m2pharma.com]

- 16. FDA Grants Orphan Drug Status to EydisBio's TAK1 Inhibitor for Systemic Sclerosis [synapse.patsnap.com]

- 17. EydisBio Receives FDA Orphan Drug Designation for TAK1 Inhibitor for the Treatment of Systemic Sclerosis [prnewswire.com]

The Role of HS-276 in Modulating Cytokine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HS-276, a potent and highly selective, orally bioavailable inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). It details the mechanism by which this compound modulates the release of pro-inflammatory cytokines, presenting key quantitative data, experimental methodologies, and visual representations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for professionals engaged in inflammation research and the development of novel therapeutics for autoimmune diseases such as rheumatoid arthritis (RA).

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of TAK1, a critical signaling node in the intracellular pathways that lead to the production of inflammatory cytokines.[1] By binding to the ATP-binding site of TAK1, this compound effectively blocks its kinase activity.[1] This inhibition prevents the downstream activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which is a master regulator of genes encoding for pro-inflammatory cytokines.[2][3] The aberrant activation of the TAK1 signaling cascade is a hallmark of inflammatory conditions like rheumatoid arthritis, where overproduction of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) drives disease pathology.[2][4]

Quantitative Data: Potency and Efficacy

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key parameters defining its potency and efficacy in cytokine modulation.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Description |

| Ki (TAK1) | 2.5 nM | The equilibrium dissociation constant, indicating high-affinity binding to the TAK1 enzyme.[5][6] |

| IC50 (TAK1) | 2.3 nM - 8.25 nM | The half-maximal inhibitory concentration against purified TAK1, demonstrating potent enzymatic inhibition.[5][6] |

| IC50 (TNF-α) | 138 nM | The half-maximal inhibitory concentration for the reduction of TNF-α expression in a cellular context.[2][5] |

| IC50 (IL-6) | 201 nM | The half-maximal inhibitory concentration for the reduction of IL-6 expression in a cellular context.[2][5] |

| IC50 (IL-1β) | 234 nM | The half-maximal inhibitory concentration for the reduction of IL-1β expression in a cellular context.[2][5] |

Table 2: In Vivo Pharmacokinetic and Efficacy Data for this compound

| Parameter | Value | Animal Model | Description |

| Bioavailability (%F) | >95% | CD-1 Mice | High oral bioavailability, crucial for systemic therapeutic use.[2][7] |

| Cmax | 3.68 µM | CD-1 Mice (30 mg/kg, oral) | The maximum plasma concentration achieved after oral administration.[2] |

| Maximum Tolerated Dose (MTD) | >100 mg/kg | Mice | Indicates a favorable safety profile.[2][7] |

| Reduction in Mean Clinical Score | 85% | CIA Mouse Model (50 mg/kg, IP) | Significant attenuation of arthritic symptoms in a preclinical model of rheumatoid arthritis.[2] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: this compound Signaling Pathway Inhibition.

Caption: In Vitro Cytokine Inhibition Assay Workflow.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Cytokine Inhibition Assay in THP-1 Macrophages

Objective: To determine the dose-dependent effect of this compound on the secretion of pro-inflammatory cytokines in human macrophages.

1. Cell Culture and Differentiation:

- Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

- Seed THP-1 cells in 96-well plates at a density of 1 x 10^6 cells/mL.

- Induce differentiation into macrophages by treating the cells with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 10 ng/mL for 72 hours.[2]

- After the differentiation period, carefully aspirate the PMA-containing medium and wash the adherent macrophages with fresh, serum-free medium.

- Allow the differentiated macrophages to rest in PMA-free medium for a period before inhibitor treatment.[2]

2. Inhibitor Treatment and Stimulation:

- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

- Create a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., from 3.2 nM to 32 µM).[2]

- Pre-treat the differentiated THP-1 cells with the various concentrations of this compound or vehicle control (DMSO) for a specified pre-incubation time.

- Following pre-treatment, stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 10 ng/mL to induce an inflammatory response.[2] A non-stimulated control group should also be included.

3. Cytokine Measurement:

- Incubate the plates for 24 hours at 37°C.[2]

- After incubation, centrifuge the plates to pellet the cells and collect the cell culture supernatants.

- Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using a Luminex multiplex immunoassay, following the manufacturer's protocol.[2]

4. Data Analysis:

- Calculate the percentage of cytokine inhibition for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control.

- Generate dose-response curves and determine the IC50 values for each cytokine using non-linear regression analysis.[2]

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in reducing the clinical signs of inflammatory arthritis in a preclinical mouse model.

1. Animal Model and Arthritis Induction:

- Use male DBA/1 mice, which are susceptible to the induction of CIA.

- Prepare an emulsion of bovine type II collagen (e.g., 4 mg/mL) in Complete Freund's Adjuvant (CFA).

- Administer an initial intradermal injection of the collagen/CFA emulsion at the base of the tail.

- Provide a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.

2. Dosing and Administration:

- Prepare this compound for in vivo administration. For intraperitoneal (IP) injection, a formulation may consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5] For oral gavage (PO), a suitable vehicle should be used.

- Initiate treatment with this compound (e.g., 50 mg/kg, IP, daily) or vehicle control upon the onset of visible signs of arthritis (e.g., paw swelling).[2]

3. Clinical Evaluation:

- Monitor the mice daily for body weight and clinical signs of arthritis.

- Score the severity of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale, where 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema involving the entire paw, 4 = maximal inflammation with joint rigidity).

- The clinical score for each mouse is the sum of the scores for all four paws.

4. Histological Analysis:

- At the end of the study, euthanize the mice and collect the hind paws.

- Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.

- Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone resorption.[2]

5. Data Analysis:

- Compare the mean clinical scores between the this compound treated group and the vehicle control group over the treatment period.

- Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

- Evaluate and score the histological sections to quantify the reduction in joint pathology in the treated group compared to the control.

Conclusion

This compound is a potent and selective TAK1 inhibitor that effectively modulates the release of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. Its high oral bioavailability and demonstrated efficacy in preclinical models of rheumatoid arthritis underscore its potential as a novel therapeutic agent for inflammatory diseases.[2][7] The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this compound and other TAK1-targeted therapies.

References

- 1. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]

- 2. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Modulation of proinflammatory cytokine release in rheumatoid synovial membrane cell cultures. Comparison of monoclonal anti TNF-alpha antibody with the interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

HS-276: A Technical Guide for Research in Inflammatory Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HS-276, a potent and highly selective, orally bioavailable inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). While extensively studied in the context of rheumatoid arthritis (RA), its mechanism of action holds significant promise for a broad spectrum of non-RA inflammatory conditions. This document outlines the core pharmacology of this compound, summarizes key quantitative data, provides detailed experimental protocols from cited studies, and visualizes its mechanism of action through signaling pathway diagrams.

Introduction to this compound and TAK1 Inhibition

This compound is a small molecule inhibitor that targets TAK1, a key signaling node in the inflammatory cascade.[1] TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in mediating signals from various pro-inflammatory stimuli, including tumor necrosis factor (TNF), interleukin-1β (IL-1β), and Toll-like receptor (TLR) ligands.[2] By inhibiting TAK1, this compound effectively blocks the downstream activation of major inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of inflammatory cytokines.[1][3]

The high selectivity and oral bioavailability of this compound make it a compelling candidate for research in various inflammatory diseases where TAK1-mediated signaling is a key driver of pathology.[1][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Parameter | Value | Reference |

| TAK1 | Ki | 2.5 nM | [5][6] |

| TAK1 | IC50 | 2.3 nM | [5] |

| TAK1 | IC50 | 8.25 nM | [6][7] |

| CLK2 | IC50 | 29 nM | [6][7] |

| GCK | IC50 | 33 nM | [6] |

| ULK2 | IC50 | 63 nM | [6][7] |

| MAP4K5 | IC50 | 125 nM | [6] |

| IRAK1 | IC50 | 264 nM | [6] |

| NUAK | IC50 | 270 nM | [6] |

| CSNK1G2 | IC50 | 810 nM | [6] |

| CAMKKβ-1 | IC50 | 1280 nM | [6] |

| MLK1 | IC50 | 5585 nM | [6] |

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound in LPS-stimulated THP-1 Macrophages

| Cytokine | IC50 | Reference |

| TNF | 138 nM | [1][6][7] |

| IL-6 | 201 nM | [1][6][7] |

| IL-1β | 234 nM | [1][6][7] |

Table 3: In Vivo Pharmacokinetics of this compound in CD-1 Mice (30 mg/kg Oral Gavage)

| Parameter | Value | Reference |

| Cmax | 3.68 µM | [1][6] |

| Bioavailability (%F) | 98.1% | [1][6] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: TAK1 Signaling Pathway and Inhibition by this compound.

Caption: General Experimental Workflow for this compound Evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

In Vitro Cytokine Inhibition Assay[1]

Objective: To determine the in vitro potency of this compound in inhibiting the production of pro-inflammatory cytokines.

Cell Line: Human monocytic cell line, THP-1.

Methodology:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Differentiate THP-1 cells into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

-

-

Compound Treatment and Stimulation:

-

Prepare a dose-response range of this compound (e.g., from 3.2 nM to 32 µM) in culture medium.

-

Replace the PMA-containing medium with fresh medium containing the various concentrations of this compound or vehicle control (e.g., DMSO).

-

Pre-incubate the cells with this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

-

Cytokine Measurement:

-

After 24 hours of stimulation, collect the cell culture supernatants.

-

Measure the concentrations of TNF, IL-6, and IL-1β in the supernatants using a Luminex multiplex assay or individual ELISAs according to the manufacturer's protocols.

-

-

Data Analysis:

-

Calculate the percentage of cytokine inhibition for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control.

-

Determine the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

In Vivo Efficacy in a Bleomycin-Induced Fibrosis Model[2]

Objective: To evaluate the anti-fibrotic efficacy of this compound in a preclinical model of systemic sclerosis.

Animal Model: C57BL/6 mice.

Methodology:

-

Induction of Fibrosis:

-

Anesthetize the mice.

-

Administer bleomycin (e.g., 100 µL of a 0.5 mg/mL solution in PBS) via subcutaneous injection into the back of the mice daily for a specified period (e.g., 14 or 28 days) to induce dermal fibrosis. For pulmonary fibrosis, bleomycin can be administered via intratracheal instillation.

-

-

Compound Administration (Prophylactic Model):

-

On the same day as the first bleomycin injection, begin daily administration of this compound (e.g., 25 mg/kg) or vehicle control via oral gavage.

-

Continue daily treatment for the duration of the study.

-

-

Compound Administration (Therapeutic Model):

-

After a period of established fibrosis (e.g., 14 days of bleomycin injections), begin daily administration of this compound (e.g., 25 mg/kg) or vehicle control.

-

Continue daily treatment until the end of the study (e.g., day 28).

-

-

Assessment of Fibrosis:

-

At the end of the study, euthanize the mice and collect skin and/or lung tissue.

-

Histology: Fix tissues in formalin, embed in paraffin, and section. Stain sections with Masson's trichrome to visualize collagen deposition.

-

Hydroxyproline Assay: Quantify the total collagen content in the tissue by measuring the hydroxyproline concentration.

-

Gene Expression Analysis: Extract RNA from the tissues and perform quantitative real-time PCR (qPCR) to measure the expression of profibrotic genes (e.g., Col1a1, Col1a2, Acta2).

-

-

Data Analysis:

-

Compare the histological scores, hydroxyproline content, and gene expression levels between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Potential Research Applications in Non-RA Inflammatory Conditions

The potent anti-inflammatory and anti-fibrotic properties of this compound, demonstrated through its inhibition of the TAK1 signaling pathway, suggest its therapeutic potential in a variety of non-RA inflammatory conditions, including:

-

Systemic Sclerosis (SSc): As demonstrated in preclinical models, this compound can abrogate TGF-β-induced fibroblast activation and ameliorate dermal and pulmonary fibrosis.[2]

-

Inflammatory Bowel Disease (IBD): TAK1 is a critical mediator of intestinal inflammation, and its inhibition has been shown to be protective in animal models of colitis.

-

Psoriasis: The IL-23/Th17 axis, which is central to the pathogenesis of psoriasis, is dependent on TAK1 signaling.

-

Neuroinflammatory Diseases: TAK1 is implicated in the inflammatory responses in various neurological conditions, including multiple sclerosis and Alzheimer's disease.

-

Cardiovascular Diseases: Inflammation plays a key role in the development and progression of atherosclerosis, and TAK1 inhibition may offer a novel therapeutic strategy.

Conclusion

This compound is a highly selective and orally bioavailable TAK1 inhibitor with potent anti-inflammatory effects. The data presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in a wide range of non-RA inflammatory and fibrotic diseases. The detailed experimental protocols and signaling pathway diagrams offer practical guidance for designing and interpreting future studies with this promising compound.

References

- 1. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]

- 3. Delineation of the distinct inflammatory signaling roles of TAK1 and JAK1/3 in the CIA model of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

HS-276: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

HS-276 is a potent and highly selective, orally bioavailable inhibitor of Transforming Growth Factor-β-activated kinase 1 (TAK1).[1][2][3][4] This technical guide provides a comprehensive summary of the current understanding of the pharmacokinetic and pharmacodynamic properties of this compound, based on preclinical data.

Pharmacokinetics

This compound has demonstrated excellent oral bioavailability in preclinical studies. In adult CD-1 mice, a 30 mg/kg oral gavage administration resulted in a maximum plasma concentration (Cmax) of 3.68 µM and an oral bioavailability (%F) of 98.1%.[1][5] Micromolar plasma concentrations were maintained for up to 8-12 hours following oral administration.[1]

Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice

| Parameter | Value | Conditions |

| Cmax | 3.68 µM | 30 mg/kg, oral gavage |

| %F | 98.1% | 30 mg/kg, oral vs. intravenous |

| MTD | >100 mg/kg | Oral administration |

Pharmacodynamics

This compound functions as a potent inhibitor of TAK1, a critical signaling node in the tumor necrosis factor (TNF)-mediated intracellular signaling pathway that governs the activation of NF-κB and subsequent transcription of inflammatory cytokines.[1][2]

In Vitro Activity

This compound exhibits a high degree of potency and selectivity for TAK1. The inhibition constant (Ki) for TAK1 is 2.5 nM.[4][5] In cell-based assays, this compound effectively reduces the expression of key inflammatory cytokines in a dose-dependent manner.

Table 2: In Vitro Inhibitory Activity of this compound

| Target/Effect | IC50 / Ki | Cell Line/System |

| TAK1 (Ki) | 2.5 nM | Biochemical Assay |

| TAK1 (IC50) | 8.25 nM | Biochemical Assay |

| CLK2 (IC50) | 29 nM | Biochemical Assay |

| GCK (IC50) | 33 nM | Biochemical Assay |

| ULK2 (IC50) | 63 nM | Biochemical Assay |

| MAP4K5 (IC50) | 125 nM | Biochemical Assay |

| IRAK1 (IC50) | 264 nM | Biochemical Assay |

| NUAK (IC50) | 270 nM | Biochemical Assay |

| CSNK1G2 (IC50) | 810 nM | Biochemical Assay |

| CAMKKβ-1 (IC50) | 1280 nM | Biochemical Assay |

| MLK1 (IC50) | 5585 nM | Biochemical Assay |

| TNF Inhibition | 138 nM | LPS-stimulated THP-1 macrophages |

| IL-6 Inhibition | 201 nM | LPS-stimulated THP-1 macrophages |

| IL-1β Inhibition | 234 nM | LPS-stimulated THP-1 macrophages |

In Vivo Efficacy

In a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model for rheumatoid arthritis, this compound demonstrated significant therapeutic efficacy. Intraperitoneal administration of 50 mg/kg of this compound resulted in a substantial 85% reduction in the mean clinical score.[1] Histological analysis of the joints from treated animals revealed reduced inflammatory infiltrates, edema, and bone degeneration.[1]

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting TAK1, a key kinase in the TNFα signaling cascade. The following diagram illustrates the central role of TAK1 and the mechanism of action of this compound.

Caption: TNFα signaling pathway and the inhibitory action of this compound on TAK1.

Experimental Protocols

Pharmacokinetic Analysis in Mice

-

Animal Model: Adult CD-1 mice.

-

Administration: this compound was administered at a dose of 30 mg/kg via oral gavage (PO) or intravenous (IV) injection.

-

Sample Collection: Sequential blood samples were collected at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

-

Analysis: The concentration of this compound in plasma was quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workflow:

Caption: Workflow for the pharmacokinetic analysis of this compound in mice.

In Vitro Cytokine Inhibition Assay

-

Cell Line: THP-1 human macrophages.

-

Stimulation: Cells were stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ) to induce an inflammatory response.

-

Treatment: this compound was added to the cell cultures at varying concentrations.

-

Endpoint: The expression levels of TNF, IL-6, and IL-1β were measured to determine the dose-dependent inhibitory effect of this compound.

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

-

Animal Model: CIA mouse model of inflammatory arthritis.

-

Treatment: Once the disease was established, mice were treated with this compound at a dose of 50 mg/kg via intraperitoneal (IP) injection.

-

Assessment: Disease progression was monitored by evaluating clinical scores.

-

Histology: At the end of the study, joints were collected for histological analysis to assess inflammatory infiltrates, edema, and bone degeneration.

References

- 1. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

HS-276 Target Validation in Novel Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical validation of HS-276, a potent and selective inhibitor of Transforming Growth Factor-β-activated kinase 1 (TAK1). This compound has demonstrated significant therapeutic potential in a variety of inflammatory and fibrotic disease models. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is an orally bioavailable small molecule that potently and selectively inhibits TAK1, a key signaling node in the inflammatory and fibrotic pathways.[1][2] TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in the downstream signaling of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), as well as Transforming Growth Factor-beta (TGF-β).[3] By inhibiting TAK1, this compound effectively blocks the activation of downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways, leading to a reduction in the production of inflammatory mediators and the modulation of fibrotic processes.[3][4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Metric | Value | Reference |

| TAK1 Kinase | Kᵢ | 2.5 nM | [1][5] |

| TAK1 Kinase | IC₅₀ | 2.3 nM / 8.25 nM | [1][5][6] |

| Off-Target Kinases (CLK2, GCK, ULK2, etc.) | IC₅₀ | 29 nM - 5585 nM | [5][6] |

| TNF-α Expression (LPS-stimulated THP-1) | IC₅₀ | 138 nM | [4][5] |

| IL-6 Expression (LPS-stimulated THP-1) | IC₅₀ | 201 nM | [4][5] |

| IL-1β Expression (LPS-stimulated THP-1) | IC₅₀ | 234 nM | [4][5] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

| Disease Model | Species | Dosing | Key Findings | Reference |

| Normal | CD-1 Mice | 30 mg/kg, Oral gavage | Cₘₐₓ: 3.68 μM, Bioavailability (%F): 98.1% | [5] |

| Collagen-Induced Arthritis (CIA) | Mouse | 10 and 30 mg/kg QD PO | Reduced arthritic clinical score by 18% and 35%, respectively.[4] | [4] |

| Collagen-Induced Arthritis (CIA) | Mouse | 50 mg/kg IP, daily for 6 days | Reduced inflammation, pannus formation, cartilage damage, and bone resorption.[5][6] | [5][6] |

| Systemic Sclerosis (Bleomycin-induced) | Mouse | Not specified | Significantly reduced dermal thickening and p-TAK1 expression.[7] | [7] |

| Osteoarthritis (MIA model) | Rat | Not specified | Prevented the development of mechanical allodynia and differential weight-bearing.[8] | [8] |

| Gouty Arthritis (MSU model) | Rat (female) | Not specified | Significantly reduced mechanical allodynia and knee edema.[8] | [8] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against TAK1 and a panel of other kinases.

Methodology:

-

Reagents: Recombinant human TAK1, substrate peptide (e.g., myelin basic protein), [γ-³²P]ATP, kinase buffer, and this compound.

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, combine TAK1 enzyme, substrate peptide, and kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

-

Wash the plate to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

THP-1 Macrophage Differentiation and Cytokine Inhibition Assay

Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines in human macrophages.

Methodology:

-

Cell Culture:

-

Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

-

Macrophage Differentiation:

-

Seed THP-1 cells into 96-well plates at a density of 1 x 10⁵ cells/well.

-

Induce differentiation into macrophages by treating the cells with phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50-100 ng/mL for 24-48 hours.

-

After differentiation, remove the PMA-containing medium and replace it with fresh medium. Allow the cells to rest for 24 hours.

-

-

This compound Treatment and Stimulation:

-

Prepare serial dilutions of this compound in DMSO.

-

Pre-treat the differentiated macrophages with the diluted this compound or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) and interferon-gamma (IFNγ) (e.g., 20 ng/mL) to induce cytokine production.

-

Incubate the cells for a specified time (e.g., 6-24 hours).

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound relative to the LPS/IFNγ-stimulated vehicle control. Determine the IC₅₀ values for each cytokine.

Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.

Methodology:

-

Animals: Use susceptible mouse strains such as DBA/1J, typically 8-10 weeks old.

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a site different from the primary injection.

-

-

This compound Treatment:

-

Begin treatment with this compound (e.g., 10 and 30 mg/kg, once daily by oral gavage) or vehicle control at the first signs of arthritis or prophylactically.

-

-

Assessment of Arthritis:

-

Monitor the mice daily for the onset and severity of arthritis.

-

Score each paw based on a scale of 0-4, where 0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling and erythema of the paw, 3 = severe swelling and erythema of the entire paw, and 4 = maximal inflammation with joint rigidity. The maximum score per mouse is 16.

-

-

Histological Analysis:

-

At the end of the study, sacrifice the mice and collect the paws.

-

Fix, decalcify, and embed the paws in paraffin.

-

Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

-

Data Analysis: Compare the mean arthritic scores, disease incidence, and histological scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Bleomycin-Induced Systemic Sclerosis Mouse Model

Objective: To assess the anti-fibrotic effects of this compound in a mouse model of scleroderma.

Methodology:

-

Animals: Use susceptible mouse strains such as C57BL/6 or BALB/c.

-

Induction of Fibrosis:

-

Administer bleomycin (e.g., 100 µg in 100 µL of PBS) via daily subcutaneous injections into a defined area on the shaved back for a period of 3-4 weeks.

-

-

This compound Treatment:

-

Administer this compound or vehicle control daily by oral gavage or another appropriate route, either concurrently with bleomycin or as a therapeutic intervention after the establishment of fibrosis.

-

-

Assessment of Fibrosis:

-

Skin Thickness: Measure the dermal thickness of the affected skin using a caliper or through histological analysis.

-

Hydroxyproline Content: Quantify the collagen content in skin biopsies by measuring the hydroxyproline concentration, a major component of collagen.

-

Histological Analysis: Stain skin sections with Masson's trichrome to visualize collagen deposition and with antibodies against alpha-smooth muscle actin (α-SMA) to identify myofibroblasts.

-

-

Data Analysis: Compare the skin thickness, hydroxyproline content, and histological markers of fibrosis between the this compound-treated and vehicle-treated groups.

Mandatory Visualizations

Caption: TAK1 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Caption: Experimental workflow for the Bleomycin-induced Sclerosis model.

References

- 1. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 3. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chondrex.com [chondrex.com]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. inotiv.com [inotiv.com]

- 8. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Off-Target Profile of HS-276 at High Concentrations

For Researchers, Scientists, and Drug Development Professionals

HS-276 is a potent and orally bioavailable inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical signaling node in inflammatory pathways.[1][2][3] With a high affinity for its primary target, this compound has demonstrated significant efficacy in preclinical models of inflammatory diseases such as rheumatoid arthritis.[1][4] However, as with any kinase inhibitor, understanding its off-target activity, particularly at elevated concentrations, is crucial for a comprehensive assessment of its therapeutic potential and safety profile. This technical guide provides a detailed overview of the known off-target effects of this compound at high concentrations, based on available preclinical data.

Quantitative Analysis of Off-Target Kinase Inhibition

Kinome screening has been instrumental in characterizing the selectivity of this compound. While highly selective for TAK1, at higher concentrations, this compound exhibits inhibitory activity against a panel of other kinases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this off-target engagement.

| Target Kinase | IC50 (nM) | Fold Selectivity vs. TAK1 (IC50 = 8.25 nM) |

| TAK1 (Target) | 8.25[4][5][6] | 1 |

| CLK2 | 29[4][6] | 3.5 |

| GCK | 33[4][6] | 4.0 |

| ULK2 | 63[4][5][6] | 7.6 |

| MAP4K5 | 125[4][6] | 15.2 |

| IRAK1 | 264[4][6] | 32.0 |

| NUAK | 270[4][6] | 32.7 |

| CSNK1G2 | 810[4][6] | 98.2 |

| CAMKKβ-1 | 1280[4][6] | 155.2 |

| MLK1 | 5585[4][6] | 677.0 |

| Table 1: In vitro inhibitory activity of this compound against a panel of kinases. Data compiled from publicly available sources. |

The primary off-targets, CLK2 and GCK, are inhibited at concentrations approximately 3.5 to 4-fold higher than that required for TAK1 inhibition.[4][6] While this compound is reported to be selective for TAK1 over a panel of 137 other kinases at a concentration of 10 µM, the inhibition of kinases such as CLK2, GCK, and ULK2 at nanomolar concentrations warrants consideration in the interpretation of preclinical data, especially in studies employing high micromolar concentrations.[5]

In addition to direct kinase inhibition, this compound has been shown to dose-dependently reduce the expression of inflammatory cytokines such as TNF, IL-6, and IL-1β in cellular assays, with IC50 values of 138 nM, 201 nM, and 234 nM, respectively.[4][5]

Experimental Protocols

A detailed understanding of the methodologies used to generate the off-target data is essential for its proper interpretation and for designing future experiments.

Kinase Inhibition Assays:

The inhibitory activity of this compound against various kinases was likely determined using in vitro kinase assays. A typical protocol for such an assay involves:

-

Reagents: Recombinant human kinases, appropriate peptide or protein substrates, ATP, and the test compound (this compound).

-

Assay Principle: The assay measures the transfer of a phosphate group from ATP to the substrate by the kinase. The amount of phosphorylation is then quantified.

-

Procedure:

-

The kinase, substrate, and varying concentrations of this compound are pre-incubated in a suitable buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the level of substrate phosphorylation is measured. This can be done using various detection methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based technologies (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Cytokine Inhibition Assays:

The effect of this compound on cytokine production is typically assessed using cell-based assays. A common protocol using THP-1 human monocytic cells is as follows:

-

Cell Culture and Differentiation: THP-1 cells are cultured in appropriate media and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).[5]

-

Treatment: The differentiated cells are pre-treated with various concentrations of this compound for a specified duration.

-

Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of cytokines.[5]

-

Sample Collection: After a defined incubation period, the cell culture supernatant is collected.

-

Cytokine Quantification: The concentrations of cytokines (e.g., TNF, IL-6, IL-1β) in the supernatant are measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 values for cytokine inhibition are determined by plotting the percentage of cytokine reduction against the logarithm of the this compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for evaluating its off-target effects.

Caption: Simplified TAK1 signaling pathway inhibited by this compound.

Caption: Workflow for off-target kinase profiling of this compound.

Implications for Drug Development

The off-target profile of this compound reveals a high degree of selectivity for TAK1. However, the inhibition of other kinases, even at concentrations several-fold higher than its on-target IC50, is a critical consideration for its clinical development. At therapeutic doses, the plasma concentrations of this compound may reach levels that could engage these off-target kinases, potentially leading to unforeseen pharmacological effects or toxicities.

Therefore, it is imperative for researchers to:

-

Consider the therapeutic window: The concentration range at which this compound is effective against TAK1 without significantly inhibiting off-targets needs to be carefully defined.

-

Investigate the biological consequences of off-target inhibition: Studies should be designed to elucidate the functional outcomes of inhibiting kinases such as CLK2, GCK, and ULK2 in relevant cellular and in vivo models.

-

Monitor for off-target related adverse events: In future clinical trials, it will be important to monitor for any adverse events that could be mechanistically linked to the inhibition of the identified off-target kinases.

References

- 1. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. adooq.com [adooq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound - LabNet Biotecnica [labnet.es]

The Impact of HS-276 on TAK1-Dependent Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-β-activated kinase 1 (TAK1), a key serine/threonine kinase, serves as a central signaling node in the inflammatory response. It integrates signals from various stimuli, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and lipopolysaccharide (LPS), to activate downstream pathways critical for cellular function, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. Dysregulation of TAK1 signaling is implicated in a multitude of inflammatory diseases and cancers. HS-276 is a potent and highly selective, orally bioavailable small molecule inhibitor of TAK1. This technical guide provides an in-depth overview of the impact of this compound on TAK1-dependent cellular processes, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways.

Introduction to TAK1 Signaling